molecular formula C11H13NO3 B13113186 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene

Cat. No.: B13113186
M. Wt: 207.23 g/mol
InChI Key: VXSYEYPPODZALC-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitro group, a methyl group, and a methylcyclopropoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene typically involves the nitration of 2-Methyl-4-(1-methylcyclopropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-Methyl-4-(1-methylcyclopropoxy)aniline.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The methylcyclopropoxy group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1-methylcyclopropoxy)aniline
  • 2-Methyl-4-(1-methylcyclopropoxy)phenol
  • 2-Methyl-4-(1-methylcyclopropoxy)benzoic acid

Uniqueness

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a methylcyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-methyl-4-(1-methylcyclopropyl)oxy-1-nitrobenzene

InChI

InChI=1S/C11H13NO3/c1-8-7-9(15-11(2)5-6-11)3-4-10(8)12(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

VXSYEYPPODZALC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2(CC2)C)[N+](=O)[O-]

Origin of Product

United States

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